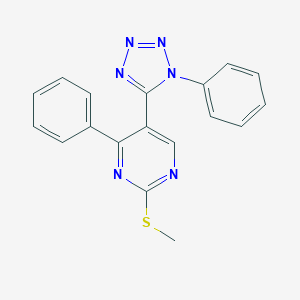
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, also known as MPTP, is a chemical compound that is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP is also used as a tool in the study of Parkinson's disease and other neurological disorders.
作用機序
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a prodrug that is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and the depletion of ATP. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide also induces oxidative stress and inflammation in the brain, which contribute to the degeneration of dopaminergic neurons.
実験室実験の利点と制限
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it an ideal tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a potent toxin that can be dangerous to handle, and its use in animal experiments requires strict safety precautions.
将来の方向性
There are many future directions for research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of Parkinson's disease and other neurological disorders. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease's pathophysiology and symptoms. Another direction is to develop new treatments for Parkinson's disease that target the mechanisms of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced neurotoxicity. Finally, researchers could investigate the use of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, or methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a valuable tool in the study of Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. Future research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of neurological disorders could lead to new treatments and a better understanding of these diseases' pathophysiology.
合成法
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is synthesized by the reaction of 2-mercaptopyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of methyl iodide. The reaction yields methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. Therefore, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology, develop new treatments, and test the efficacy of drugs.
特性
製品名 |
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide |
|---|---|
分子式 |
C18H14N6S |
分子量 |
346.4 g/mol |
IUPAC名 |
2-methylsulfanyl-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6S/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
MYKJRHNFVAHXOX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)


![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




